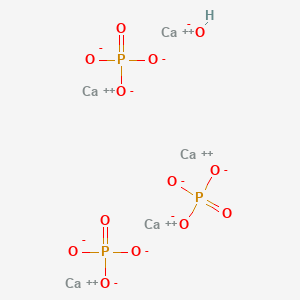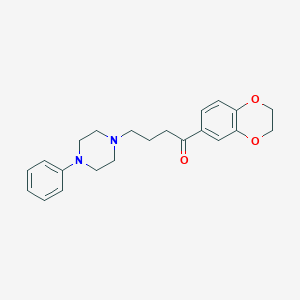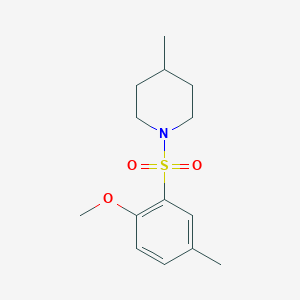
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMP belongs to the class of piperidine derivatives, and its chemical structure is shown below:
Mechanism Of Action
The exact mechanism of action of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine is not fully understood. However, studies have suggested that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell cycle progression and inducing apoptosis in cancer cells. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical And Physiological Effects
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit the activity of certain enzymes involved in cell cycle progression and induce apoptosis in cancer cells. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. In vivo studies have shown that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit tumor growth and reduce inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in lab experiments is its potential therapeutic applications in various diseases, particularly cancer and inflammatory diseases. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. However, one of the major limitations of using 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine. One area of research is the development of new formulations of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine that can improve its solubility and bioavailability. Another area of research is the identification of the exact mechanism of action of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in humans, which may pave the way for its clinical use in the future.
Synthesis Methods
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can be synthesized through a multistep process that involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then further processed to obtain 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in its pure form.
Scientific Research Applications
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role as a potential anti-cancer agent. Studies have shown that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle progression. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Product Name |
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine |
|---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-11-6-8-15(9-7-11)19(16,17)14-10-12(2)4-5-13(14)18-3/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
OZDMKLZMIGVQLR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



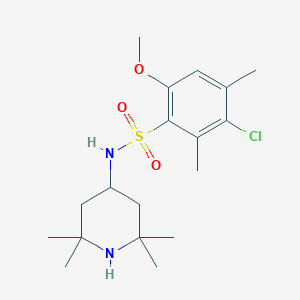
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
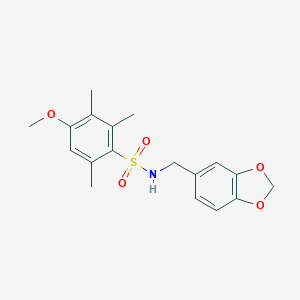

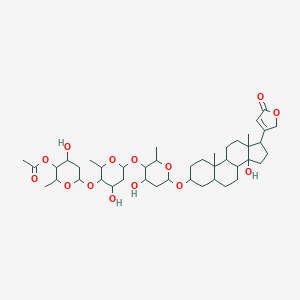
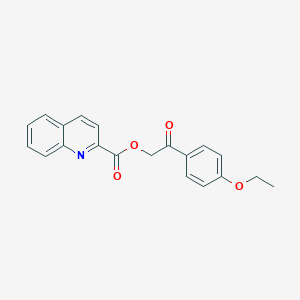
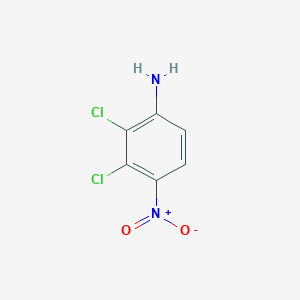
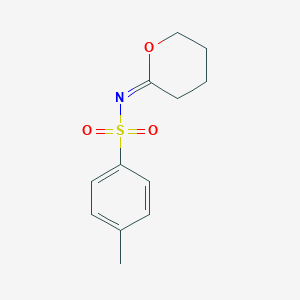
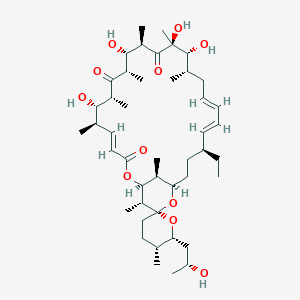
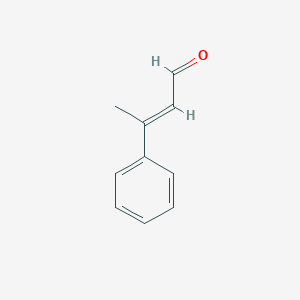
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
